molecular formula C15H13N3O B2793995 N-(cyanomethyl)-N-cyclopropylquinoline-2-carboxamide CAS No. 1252295-16-1

N-(cyanomethyl)-N-cyclopropylquinoline-2-carboxamide

Cat. No.: B2793995
CAS No.: 1252295-16-1
M. Wt: 251.289
InChI Key: UMQWJZGGXWYGNB-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropylquinoline-2-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopropylquinoline-2-carboxamide typically involves the reaction of quinoline-2-carboxylic acid with cyanomethyl cyclopropylamine. The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cyclopropylquinoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Quinoline-2-carboxylic acid derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropylquinoline-2-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-N-cyclopropylisoquinoline-2-carboxamide
  • N-(cyanomethyl)-N-cyclopropylpyridine-2-carboxamide
  • N-(cyanomethyl)-N-cyclopropylquinoxaline-2-carboxamide

Uniqueness

N-(cyanomethyl)-N-cyclopropylquinoline-2-carboxamide stands out due to its unique quinoline core structure, which imparts distinct chemical and biological properties. Compared to its isoquinoline and pyridine analogs, the quinoline derivative often exhibits enhanced biological activity and selectivity towards specific targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropylquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c16-9-10-18(12-6-7-12)15(19)14-8-5-11-3-1-2-4-13(11)17-14/h1-5,8,12H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQWJZGGXWYGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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